molecular formula C8H3BrFNO2 B1413575 2-Bromo-4-cyano-5-fluorobenzoic acid CAS No. 1805103-92-7

2-Bromo-4-cyano-5-fluorobenzoic acid

Cat. No.: B1413575
CAS No.: 1805103-92-7
M. Wt: 244.02 g/mol
InChI Key: XWGPJEFCISSVNC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-fluorobenzoic acid (2-BCFBA) is a compound belonging to the family of organic compounds known as brominated benzoic acids. It is a derivative of benzoic acid, and is composed of a brominated benzoic acid group and a cyano group attached to the benzene ring. 2-BCFBA is a useful synthetic intermediate in the production of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis.

Scientific Research Applications

2-Bromo-4-cyano-5-fluorobenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It has also been used to study the effects of brominated benzoic acids on the environment, as well as to study the structure-activity relationships of compounds containing brominated benzoic acid groups.

Mechanism of Action

2-Bromo-4-cyano-5-fluorobenzoic acid is primarily metabolized by the body to the corresponding brominated benzoic acid, which can then be further metabolized to other compounds. The primary metabolic pathway involves the oxidation of the cyano group to form a carboxylic acid, which is then further oxidized to form a brominated benzoic acid. The brominated benzoic acid can then be further metabolized to other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other chemicals in the body.

Advantages and Limitations for Lab Experiments

2-Bromo-4-cyano-5-fluorobenzoic acid is a useful compound for laboratory experiments due to its availability and relatively low cost. Its low toxicity makes it a safe compound to work with in the laboratory. However, it can be difficult to obtain large quantities of the compound, and its relatively low solubility in water can make it difficult to work with in some experiments.

Future Directions

Future research on 2-Bromo-4-cyano-5-fluorobenzoic acid could focus on its potential applications in pharmaceuticals, dyes, and fragrances. Further research could also be conducted to explore the effects of brominated benzoic acids on the environment, and to further study the structure-activity relationships of compounds containing brominated benzoic acid groups. Additionally, further research could be conducted to explore the metabolic pathways of this compound and its metabolites, and to explore the effects of brominated benzoic acids on human health.

Properties

IUPAC Name

2-bromo-4-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGPJEFCISSVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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